molecular formula C9H12N2O5S B3388294 4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 869464-92-6

4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B3388294
CAS No.: 869464-92-6
M. Wt: 260.27 g/mol
InChI Key: ZAYUQSLKLNDJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-derived compound featuring a morpholine-sulfonyl substituent at the 4-position and a carboxylic acid group at the 2-position. This structure combines the polar sulfonyl group with the heterocyclic morpholine moiety, which may enhance solubility and target-binding affinity.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-9(13)8-5-7(6-10-8)17(14,15)11-1-3-16-4-2-11/h5-6,10H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYUQSLKLNDJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210046
Record name 4-(4-Morpholinylsulfonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57263819
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869464-92-6
Record name 4-(4-Morpholinylsulfonyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869464-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Morpholinylsulfonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with a pyrrole derivative under suitable conditions to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antagonist Development:
Recent studies have identified 4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid as a promising candidate for the development of antagonists targeting retinol-binding protein 4 (RBP4). RBP4 has been implicated in metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD) due to its role in the transport of retinol. The compound has shown efficacy in reducing serum RBP4 levels significantly in preclinical models, suggesting potential therapeutic applications for metabolic diseases .

Structure-Activity Relationship (SAR) Studies:
The compound's structural features make it suitable for SAR studies aimed at optimizing its pharmacological properties. Researchers have utilized various derivatives of this compound to enhance binding affinity and selectivity toward RBP4, demonstrating its utility in drug design and optimization processes .

Biological Research

Cell Culture Applications:
In biological contexts, this compound serves as a non-ionic organic buffering agent. It is used in cell culture to maintain pH stability within the range of 6 to 8.5, which is crucial for various cellular processes and experiments .

Metabolic Studies:
The compound has been utilized in metabolic studies to investigate the pathways involving pyrrole derivatives. Research indicates that it can influence the excretion patterns of pyrrole-2-carboxylate in animal models, providing insights into metabolic processes and the role of gut flora in these pathways .

Chemical Reagent

Synthesis of Pyrrole Derivatives:
As a chemical reagent, this compound is employed in the synthesis of various pyrrole derivatives. Its ability to participate in nucleophilic addition reactions makes it valuable for developing new compounds with potential biological activity .

Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of RBP4 antagonists for treating metabolic disorders like NAFLD
Biological ResearchUsed as a buffering agent in cell cultures to maintain pH stability
Chemical ReagentEmployed in synthesizing pyrrole derivatives through nucleophilic addition reactions

Case Studies

Case Study 1: RBP4 Antagonist Efficacy
A study demonstrated that oral administration of a derivative of this compound resulted in over 80% reduction of serum RBP4 levels in mice. This significant reduction correlated with improved metabolic profiles, suggesting its potential as a therapeutic agent against obesity-related complications .

Case Study 2: Metabolic Pathway Investigation
In an investigation into urinary excretion patterns, researchers found that administration of hydroxy-L-proline led to increased levels of pyrrole-2-carboxylate. The role of this compound was highlighted as a key component influencing these metabolic pathways, providing insights into gut flora interactions and metabolism .

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight Key Properties/Applications References
4-(Morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid Morpholine-sulfonyl C₉H₁₂N₂O₅S 260.27 g/mol Discontinued; potential FabH inhibitor
4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic acid Fluorosulfonyl C₅H₄FNO₄S 193.15 g/mol Corrosive (GHS H314); reactive sulfonyl group
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid Trifluoromethyl C₆H₄F₃NO₂ 179.10 g/mol Lipophilic; used in agrochemical synthesis
1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid Morpholin-4-yl ethyl C₁₁H₁₆N₂O₃ 224.26 g/mol Enhanced solubility via ethyl linker
1H-Pyrrole-2-carboxylic acid None (parent compound) C₅H₅NO₂ 111.10 g/mol Quorum sensing inhibitor (QS inhibition)

Key Observations :

  • Fluorosulfonyl analogs exhibit higher reactivity and corrosiveness, limiting their therapeutic use but making them valuable in synthetic chemistry .
Antimicrobial Activity
  • 4-(Morpholine-4-sulfonyl) derivative: While direct biological data are scarce, structurally related pyrrole-2-carboxylic acid derivatives (e.g., compound 7d in ) show antimycobacterial activity against M.
  • 1H-Pyrrole-2-carboxylic acid: Inhibits quorum sensing (QS) in Pseudomonas aeruginosa PAO1 without affecting bacterial viability (1 mg/mL), suppressing virulence factors like elastase and pyocyanin .
Enzyme Inhibition
  • Morpholine-containing analogs : The morpholine moiety is frequently used in kinase inhibitors due to its ability to engage active-site residues. The sulfonyl group may further stabilize interactions with targets like FabH .

Structure-Activity Relationships (SAR)

  • Polar groups (e.g., sulfonyl, carboxylic acid) : Enhance solubility and target binding but may reduce membrane permeability.
  • Morpholine vs. trifluoromethyl : Morpholine improves water solubility and hydrogen-bonding capacity, while trifluoromethyl enhances metabolic stability and lipophilicity.
  • Sulfonyl vs.

Biological Activity

4-(Morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Properties

The compound features a pyrrole ring substituted with a morpholine sulfonyl group and a carboxylic acid moiety. Its structural formula can be represented as follows:

C9H12N2O4S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_4\text{S}

This unique structure contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. In particular, studies have shown that pyrrole-based compounds can inhibit various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus6.25 µg/mL
This compoundEscherichia coli12.5 µg/mL
Pyrrole derivativesMycobacterium tuberculosis<0.016 µg/mL

These results suggest that the compound has promising antibacterial properties, particularly against Gram-positive bacteria and mycobacterial infections .

Inhibition of Carbonic Anhydrase

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including respiration and acid-base balance.

Research has demonstrated that certain pyrrole carboxamide derivatives exhibit measurable inhibition of the α-CA II isozyme, with inhibition values ranging from 58.6% to 14.3% depending on the specific structure . This inhibition is critical for developing therapeutic agents targeting conditions such as glaucoma and epilepsy.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the sulfonyl group enhances binding affinity to target enzymes or receptors, facilitating competitive inhibition. Additionally, the carboxylic acid moiety may play a role in stabilizing interactions with biological targets.

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of pyrrole derivatives for their antitubercular activity found that certain modifications to the pyrrole ring significantly enhanced efficacy against drug-resistant strains of M. tuberculosis. The lead compound exhibited an MIC value lower than 0.016 µg/mL, indicating potent activity .

Case Study 2: Inhibition of CA II

In another study assessing the inhibition potential of pyrrole carboxamides on carbonic anhydrase, researchers identified several compounds with significant inhibitory effects. The study highlighted that the presence of specific substituents on the pyrrole ring could enhance inhibitory activity, suggesting a structure-activity relationship crucial for drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing 4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid, and what key reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Sulfonylation : React 1H-pyrrole-2-carboxylic acid with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Protection/Deprotection : Protect the carboxylic acid group (e.g., as an ethyl ester) during sulfonylation to avoid side reactions, followed by hydrolysis under acidic or basic conditions.
Critical parameters include maintaining low temperatures (0–5°C) during sulfonylation to prevent reagent decomposition and ensuring anhydrous conditions to avoid hydrolysis of the sulfonyl chloride. Purification via column chromatography or recrystallization is essential for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : The pyrrole ring protons appear as multiplet signals (δ 6.5–7.5 ppm), while the morpholine sulfonyl group’s methylene protons resonate at δ 3.0–3.5 ppm. Carboxylic acid protons (if unmodified) may show broad peaks around δ 12–14 ppm.
  • IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carboxylic acid (O–H stretching at ~2500–3300 cm⁻¹) functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion confirmation (e.g., [M+H]⁺ expected for C₁₀H₁₂N₂O₅S).
    Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the biological activity of this compound derivatives in enzyme inhibition assays?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize conditions (pH, temperature, cofactors) and validate enzyme sources (e.g., recombinant vs. tissue-extracted).
  • Compound Purity : Ensure >95% purity via HPLC and confirm absence of residual solvents (e.g., by ¹H NMR).
  • Mechanistic Studies : Perform kinetic assays (Km/Vmax analysis) to distinguish competitive vs. allosteric inhibition. Compare with structurally related compounds like 4-Morpholinobenzenesulfonamide, which exhibits antitumor activity via sulfonamide-enzyme interactions .

Q. What strategies are recommended for improving the aqueous solubility of this compound in pharmacological studies without compromising bioactivity?

  • Methodological Answer :

  • Salt Formation : Convert the carboxylic acid to sodium/potassium salts (e.g., using NaOH/KOH in ethanol).
  • Co-Solvent Systems : Use PEG 400 or cyclodextrin complexes to enhance solubility while retaining activity.
  • Prodrug Design : Synthesize ester derivatives (e.g., ethyl ester) that hydrolyze in vivo. Computational tools (e.g., logP prediction) guide modifications to balance solubility and lipophilicity .

Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor, given structural similarities to known sulfonamide-based inhibitors?

  • Methodological Answer :

Molecular Docking : Use crystal structures of target kinases (e.g., PDB entries) to model binding interactions of the sulfonyl group with ATP-binding pockets.

Selectivity Screening : Test against a panel of kinases (e.g., EGFR, VEGFR) to identify selectivity profiles.

Cellular Assays : Measure IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) and correlate with kinase inhibition data. Include controls like 4-Morpholinobenzenesulfonamide to benchmark activity .

Data Analysis & Experimental Design

Q. What analytical approaches are critical for detecting decomposition products of this compound under physiological conditions?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS/MS over 24–72 hours.
  • Degradation Pathways : Look for hydrolysis of the sulfonyl group (yielding morpholine and sulfonic acid) or decarboxylation.
  • Quantitative Analysis : Use external calibration curves for putative degradation products and validate with spiked samples .

Q. How can researchers address discrepancies in computational vs. experimental logP values for this compound?

  • Methodological Answer :

  • Experimental logP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Computational Adjustments : Refine predictions (e.g., using COSMO-RS) by incorporating solvent-accessible surface area (SASA) of the sulfonyl and carboxylic acid groups.
  • Structural Analysis : Correlate discrepancies with intramolecular H-bonding (e.g., between sulfonyl O and pyrrole NH) that affects partitioning .

Structural & Functional Comparisons

Q. How does the bioactivity of this compound compare to analogs lacking the sulfonyl group?

  • Methodological Answer :

  • Analog Synthesis : Prepare des-sulfonyl derivatives (e.g., 1H-pyrrole-2-carboxylic acid) and test in parallel bioassays.
  • Activity Profiling : The sulfonyl group enhances electronegativity and hydrogen-bonding capacity, potentially improving target binding (e.g., to kinases or proteases). Compare IC₅₀ values in enzyme inhibition assays to quantify contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.